molecular formula C21H26O2 B132520 Phenol, 4,4'-(3,3,5-trimethylcyclohexylidene)bis- CAS No. 129188-99-4

Phenol, 4,4'-(3,3,5-trimethylcyclohexylidene)bis-

Cat. No. B132520
M. Wt: 310.4 g/mol
InChI Key: UMPGNGRIGSEMTC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex organic compounds often involves the creation of specific functional groups and molecular architectures. In the case of poly(amide-imide)s, a dicarboxylic acid with an imide ring was synthesized through the condensation of 3,3-bis[4-(4-aminophenoxy)phenyl]phthalide and trimellitic anhydride. This compound served as a precursor for the direct polycondensation with various aromatic diamines, resulting in polymers with high glass transition temperatures and excellent thermal stability .

Molecular Structure Analysis

The molecular structure of organic compounds is crucial for understanding their properties and potential applications. For instance, the crystal structure determination of 2,2′-Sulfinyl-bis(4-methyl phenol) and its thio derivative provided insights into their molecular geometry and confirmed their structures through spectroscopic methods and single crystal x-ray diffraction. These compounds exhibited different crystalline systems and unit cell dimensions, which can influence their physical properties and reactivity .

Chemical Reactions Analysis

Chemical reactions involving phenolic compounds can lead to a variety of products depending on the reaction conditions and the substituents present on the phenol. The oxidation of 4,4′-(trimethylene)bis(2,6-di-t-butylphenol) with lead dioxide, followed by intramolecular cyclization and subsequent photolysis, produced a diradical with a stable triplet state. This showcases the potential for creating novel compounds with unique electronic properties through a sequence of chemical reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of bisphenols and related compounds are of significant interest due to their widespread use and potential environmental impact. A study described a method for the determination of bisphenol A and other phenolic compounds in water samples, highlighting the importance of understanding their behavior in aqueous environments. Parameters such as solubility, extraction efficiency, and detection limits were investigated, demonstrating the compounds' interactions with solvents and their detectability at low concentrations .

Scientific Research Applications

Antioxidant Properties and Inhibition of Enzymatic Activity

Bis(2‐hydroxy‐3‐tert‐butyl‐5‐methylphenyl)methane, a compound similar to the mentioned phenol, has been identified as a potent inhibitor of the (Ca2+ + Mg2+‐ATPase of skeletal muscle sarcoplasmic reticulum. This characteristic suggests its potential as a powerful phenolic antioxidant, relevant in contexts where such inhibition is beneficial (Sokolove et al., 1986).

Catalysis in Polymerization Processes

Amine-bis(phenolate) chromium(III) complexes, which bear a resemblance to the phenol , have been used as catalysts for the copolymerization of cyclohexene oxide with carbon dioxide. This demonstrates the compound's potential application in producing polymers like polycyclohexene carbonate (Chen, Dawe, & Kozak, 2014).

Crystal Engineering and Co-crystal Formation

Phenol derivatives have been utilized in crystal engineering, as evidenced by the co-crystal formation of trimesic acid with phenol derivatives, demonstrating the potential for structured and functional material design (Santra, Ghosh, & Biradha, 2008).

Pharmaceutical and Medical Applications

Bisphenol A, which shares a phenolic structure, has been extensively studied for its effects on cellular signaling pathways, indicating potential medical applications, albeit with concerns about its endocrine-disrupting properties (Murata & Kang, 2017).

Environmental Bioremediation

Phenol derivatives like Bisphenol A have been investigated for their biodegradability and potential role in environmental bioremediation, with specific focus on enzymatic degradation techniques (Chhaya & Gupte, 2013).

Safety And Hazards

Phenol, 4,4’-(3,3,5-trimethylcyclohexylidene)bis- is classified as a substance that causes skin irritation . Therefore, it should be handled with care to avoid skin contact.

properties

IUPAC Name

4-[1-(4-hydroxyphenyl)-3,3,5-trimethylcyclohexyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26O2/c1-15-12-20(2,3)14-21(13-15,16-4-8-18(22)9-5-16)17-6-10-19(23)11-7-17/h4-11,15,22-23H,12-14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMPGNGRIGSEMTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CC(C1)(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50881048
Record name bisphenol TMC
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50881048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenol, 4,4'-(3,3,5-trimethylcyclohexylidene)bis-

CAS RN

129188-99-4
Record name 4,4′-(3,3,5-Trimethylcyclohexylidene)bis[phenol]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=129188-99-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenol, 4,4'-(3,3,5-trimethylcyclohexylidene)bis-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129188994
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 4,4'-(3,3,5-trimethylcyclohexylidene)bis-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name bisphenol TMC
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50881048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phenol, 4,4'-(3,3,5-trimethylcyclohexylidene)bis
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.123.958
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
3
Citations
D Crump, T Sharin, S Chiu… - Environmental …, 2021 - Wiley Online Library
An avian in vitro screening approach was used to determine the effects of 21 bisphenol A (BPA) alternatives. Cytotoxicity and dysregulation of genes associated with estrogen response …
Number of citations: 3 setac.onlinelibrary.wiley.com
Y Zhou, R Wang, Y Zhang, Y Yang… - Journal of the …, 2020 - Wiley Online Library
BACKGROUND Changes in antioxidant activity of fruit during fermentation are related to changes in the composition of phenolic acids and flavonoids. In this study, we investigated the …
Number of citations: 73 onlinelibrary.wiley.com
厚生労働省, 経済産業省, 環境省 - 平成17 年, 2005 - env.go.jp
1. 化審法制定時の既存化学物質の取扱い○ 1973 年, PCB による環境汚染問題を契機に 「化学物質の審査及び製造等の規制に関する法律 (化審法)」 が制定され, 新たに製造又は輸入される工業…
Number of citations: 1 www.env.go.jp

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